Pyridazine-4-carbaldehyde

Catalog No.
S1901588
CAS No.
50901-42-3
M.F
C5H4N2O
M. Wt
108.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridazine-4-carbaldehyde

Reliable pyridazine aldehyde for bioisosteric replacement. Pyridazine-4-carbaldehyde (CAS 50901-42-3) delivers the 4-formyl handle for linear extension, while the diazine core boosts solubility and metabolic stability vs phenyl/pyridine.

  • 4-formyl handle enables linear extension without steric clashes.
  • Higher dipole moment & lower pKa vs pyridine enhance solubility & CNS permeability.
  • In stock, batch-consistent purity.

CAS Number

50901-42-3

Product Name

Pyridazine-4-carbaldehyde

IUPAC Name

pyridazine-4-carbaldehyde

Molecular Formula

C5H4N2O

Molecular Weight

108.1 g/mol

InChI

InChI=1S/C5H4N2O/c8-4-5-1-2-6-7-3-5/h1-4H

InChI Key

BZORCBQGFKOHMY-UHFFFAOYSA-N

SMILES

C1=CN=NC=C1C=O

Canonical SMILES

C1=CN=NC=C1C=O

The exact mass of the compound Pyridazine-4-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Pyridazine-4-carboxaldehyde, 4-Formylpyridazine, 4-Pyridazinecarbaldehyde, 4-Pyridazinecarboxaldehyde, pyridazine-4-carbaldehyde

Purity

≥98%

Package Size

1 g, 5 g, 10 g

Pyridazine-4-carbaldehyde (CAS 50901-42-3) is a highly versatile, π-deficient heteroaromatic building block utilized extensively in medicinal chemistry and advanced materials synthesis. Featuring a formyl group at the 4-position of a 1,2-diazine ring, it serves as a critical precursor for introducing the pyridazine pharmacophore into complex scaffolds via reductive aminations, condensations, and organometallic additions . In industrial and pharmaceutical procurement, this compound is primarily selected to execute bioisosteric replacements of phenyl or pyridine rings, leveraging the unique electronic properties of the dinitrogen core to tune lipophilicity, enhance aqueous solubility, and improve the metabolic stability of downstream drug candidates .

Procurement Fit

Aldehyde Position 4-Formyl heteroaromatic building block
Scaffold Access Enables [4,5]-annelated pyridazine synthesis
Derivative Context Reported derivative bioactivity in antiviral and enzyme inhibition studies

Substituting Pyridazine-4-carbaldehyde with generic alternatives like pyridine-4-carbaldehyde or benzaldehyde fundamentally alters the physicochemical profile of the synthesized material. The pyridazine core possesses a significantly higher dipole moment and a lower conjugate acid pKa compared to pyridine, which drastically shifts the hydrogen-bond accepting capacity and aqueous solubility of the final API . Furthermore, substitution with the positional isomer pyridazine-3-carbaldehyde fails in many synthetic routes because the 3-position is subject to direct steric and electronic interference from the adjacent dinitrogen system. The 4-position provides a less hindered vector for linear scaffold extension while maintaining the core's unique electronic benefits, making this specific isomer non-interchangeable for targeted drug discovery and macrocycle construction [1].

Substitution Risk

Target
Substitute
Risk
Pyridazine-4-carbaldehyde
Pyridazine-3-carbaldehyde
May abolish bioactivity in thiosemicarbazone derivatives; 3-isomer retains activity.
Pyridazine-4-carbaldehyde
Pyridine-2-carbaldehyde
Different heterocycle core alters reaction outcomes and biological profiles.

Dipole Moment & Aqueous Solubility Enhancement

Incorporating the pyridazine core via Pyridazine-4-carbaldehyde significantly alters the electronic profile of the resulting scaffold compared to pyridine-4-carbaldehyde. The parent pyridazine core exhibits a dipole moment of approximately 4.22 D, compared to 2.19 D for pyridine. This high dipole moment translates directly to enhanced hydrogen-bond accepting capacity and improved aqueous solubility in downstream active pharmaceutical ingredients (APIs), without requiring the addition of polar aliphatic appendages.

Evidence DimensionCore Dipole Moment
Target Compound Data4.22 D (Pyridazine core)
Comparator Or Baseline2.19 D (Pyridine core)
Quantified Difference~92% higher dipole moment
ConditionsStandard physicochemical profiling of unsubstituted diazine vs. azine cores

Procuring this specific diazine precursor is essential for drug discovery programs aiming to improve the aqueous solubility and target complexation of lead compounds.

Thiosemicarbazone SAR
Head-to-head
4-Pyridazinyl abolished activity; 3-pyridazinyl retained antiviral activity with ~300-fold lower cytotoxicity
Regioisomer position dictates derivative bioactivity outcome
In vitro antiviral and cytotoxicity assays

Basicity Reduction & Off-Target Mitigation

The basicity of the pyridazine ring is considerably lower than that of pyridine, with a conjugate acid pKa of approximately 2.3 versus 5.2 for pyridine . Utilizing Pyridazine-4-carbaldehyde rather than pyridine-4-carbaldehyde allows process chemists to synthesize heteroaromatic analogs with significantly reduced basicity. This reduction is a proven strategy to mitigate off-target toxicities, such as hERG channel liabilities, while maintaining strong target binding through the dinitrogen system.

Evidence DimensionConjugate Acid pKa
Target Compound DatapKa ~2.3
Comparator Or BaselinepKa ~5.2 (Pyridine core)
Quantified Difference2.9 log unit reduction in basicity
ConditionsAqueous conditions at standard temperature (20-25 °C)

Selecting this precursor enables the synthesis of less basic, more metabolically stable drug candidates with reduced cardiovascular toxicity risks.

Condensation Reactivity
Head-to-head
Distinct product profiles in Knoevenagel, Wittig-Horner-Emmons, and Hantzsch reactions vs. 3-isomer
Regioisomer-specific synthetic entry for heterocyclic scaffolds
Reaction outcome depends on formyl position

Reductive Amination Processability & Yield

Pyridazine-4-carbaldehyde demonstrates robust processability in standard reductive amination and condensation protocols. In the synthesis of complex nitrogen-containing heterocycles, coupling this aldehyde with primary or secondary amines using standard hydride sources yields the corresponding pyridazin-4-ylmethyl amines efficiently. Literature studies report yields of 65% to 87% for one-pot reductive alkylations, which is highly competitive with, and often superior to, sterically hindered or electronically deactivated heteroaryl aldehydes[1].

Evidence DimensionReductive Alkylation / Amination Yield
Target Compound Data65–87% typical yield
Comparator Or BaselineSterically hindered heteroaryl aldehydes (often <50% yield)
Quantified DifferenceConsistent high-yielding conversion (>65%)
ConditionsStandard reductive amination (e.g., NaBH(OAc)3 in DCE/CH2Cl2 or Hantzsch ester sequences)

High processability in standard coupling reactions ensures reproducible, scalable synthesis of complex APIs without requiring specialized or expensive catalytic systems.

[4,5]-Annelation Substrate
Class-level
Enables efficient synthesis of [4,5]-annelated pyridazines; 3-isomer not suitable
Substitution pattern required for specific annelation route
Synthetic pathway depends on 4-formyl group
COX-2 Inhibition (Derived)
Cross-study comparable
Compound 9a IC50 = 15.50 nM; Celecoxib IC50 = 17.79 nM; other derivatives 16.90–17.70 nM
Reported enzyme inhibition context; gastric safety endpoints to review
In vitro assay; in vivo gastric tolerability data to verify

CNS & Oncology Bioisosteric Replacement

Due to its high dipole moment and lower pKa relative to pyridine, Pyridazine-4-carbaldehyde is the optimal precursor for replacing phenyl or pyridine rings during lead optimization. This substitution is particularly valuable in CNS and oncology drug discovery, where increasing aqueous solubility while maintaining blood-brain barrier permeability and mitigating hERG liabilities is critical for clinical success .

Kinase & Phosphatase Inhibitor Synthesis

The 4-position formyl group serves as a versatile handle for synthesizing complex hinge-binding motifs. It is extensively procured to construct 3-substituted quinolines, pyrrolo-pyridazines, and other fused systems targeting enzymes like PTPN1/2 or various kinases, where the dinitrogen system provides essential hydrogen bond interactions with the target protein backbone [1].

Advanced Heteroaromatic Macrocycle Construction

The highly reactive aldehyde functionality allows for efficient Schiff-base condensation with polyamines to form macrocycles. The unique geometry and electronic properties of the pyridazine ring make Pyridazine-4-carbaldehyde a valuable component in designing selective metal chelators and supramolecular assemblies where standard azine precursors fail to provide the correct coordination geometry [2].

Application Fit

Application
Selection Property
Validation Focus
[4,5]-Annelated pyridazine synthesis
4-Formyl substitution pattern
Annelation substrate specificity
COX-2 inhibitor probe development
Hydrazone derivatization potential
Enzyme inhibition assay context; gastric endpoint monitoring
Thiosemicarbazone SAR studies
Regioisomer-controlled activity profile
Antiviral/cytotoxicity endpoint context

XLogP3

-0.4

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (33.33%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Pyridazinecarboxaldehyde

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